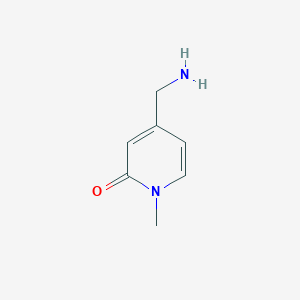
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone, also known as AMMP, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyridine derivatives that are being explored for their pharmacological properties, including antibacterial, antitumor, and neuroprotective effects. This article synthesizes various research findings related to the biological activity of AMMP, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₈N₂O
- Molecular Weight : 124.14 g/mol
The presence of both an amino group and a pyridinone structure contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds similar to AMMP exhibit significant antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria. For instance, studies have shown that derivatives of pyridinones can inhibit bacterial DNA topoisomerases, which are critical for bacterial replication. The mechanism involves binding to the enzyme and preventing its function, leading to bacterial cell death .
| Compound | Target | MIC (µg/mL) |
|---|---|---|
| AMMP | E. coli | 0.5 - 1 |
| AMMP | A. baumannii | 8 - 16 |
Antitumor Activity
AMMP has also been investigated for its potential antitumor effects. In vitro studies demonstrated that AMMP and its derivatives can inhibit the growth of various tumor cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The cytotoxicity was assessed using MTT assays across different cancer cell lines such as HEP-G2 and BV-173, showing promising results in reducing cell viability .
| Cell Line | IC50 (µM) |
|---|---|
| HEP-G2 | 15 |
| BV-173 | 12 |
Neuroprotective Effects
The neuroprotective properties of AMMP are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD). Studies suggest that AMMP may inhibit β-secretase activity, an enzyme involved in the production of amyloid-beta plaques associated with AD. This inhibition could potentially mitigate neurodegeneration and improve cognitive function in affected individuals .
The biological activity of AMMP is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : AMMP acts as an inhibitor for enzymes such as DNA topoisomerases and β-secretase.
- Cellular Uptake : The compound's structure facilitates its entry into cells, where it can exert its effects on intracellular targets.
- Apoptosis Induction : By disrupting cellular signaling pathways, AMMP can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of AMMP in various experimental setups:
- Antibacterial Efficacy : In a study examining the effectiveness against MDR E. coli, AMMP showed a significant reduction in bacterial load when administered in vitro, suggesting its potential as a therapeutic agent against resistant infections.
- Antitumor Activity : A comparative study involving multiple pyridinone derivatives indicated that AMMP had superior cytotoxic effects compared to other analogs, leading researchers to explore its use as a lead compound for further drug development.
- Neuroprotective Potential : Experimental models of AD demonstrated that AMMP could reduce amyloid-beta levels significantly when compared to controls, indicating its promise in treating neurodegenerative disorders.
特性
IUPAC Name |
4-(aminomethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAUYDNXOBHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622149 |
Source


|
| Record name | 4-(Aminomethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550369-61-4 |
Source


|
| Record name | 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550369-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














